Cas no 83420-57-9 (4-(4-Ethynylphenyl)pyridine)

4-(4-Ethynylphenyl)pyridine structure
4-(4-Ethynylphenyl)pyridine structure
Produktname:4-(4-Ethynylphenyl)pyridine
CAS-Nr.:83420-57-9
MF:C13H9N
MW:179.217262983322
MDL:MFCD30484439
CID:4763166
PubChem ID:87070547

4-(4-Ethynylphenyl)pyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-(4-ethynylphenyl)pyridine
    • Pyridine, 4-(4-ethynylphenyl)-
    • 4-(4-Ethynylphenyl)pyridine (ACI)
    • SCHEMBL140223
    • AS-84855
    • AKOS040815740
    • CS-0147311
    • E81911
    • F2167-5104
    • 83420-57-9
    • A1-27635
    • 4-(4-Ethynylphenyl)pyridine
    • MDL: MFCD30484439
    • Inchi: 1S/C13H9N/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h1,3-10H
    • InChI-Schlüssel: SRTDAMGILHTMNG-UHFFFAOYSA-N
    • Lächelt: C#CC1C=CC(C2C=CN=CC=2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 179.073499291g/mol
  • Monoisotopenmasse: 179.073499291g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 211
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topologische Polaroberfläche: 12.9

4-(4-Ethynylphenyl)pyridine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y1258106-5g
4-(4-Ethynylphenyl)pyridine
83420-57-9 98%
5g
$690 2024-06-05
Aaron
AR01X019-250mg
4-(4-Ethynylphenyl)pyridine
83420-57-9 98%
250mg
$74.00 2025-02-12
1PlusChem
1P01WZSX-1g
4-(4-Ethynylphenyl)pyridine
83420-57-9 95%
1g
$245.00 2024-04-21
eNovation Chemicals LLC
Y1258106-100mg
4-(4-Ethynylphenyl)pyridine
83420-57-9 98%
100mg
$100 2024-06-05
1PlusChem
1P01WZSX-100mg
4-(4-Ethynylphenyl)pyridine
83420-57-9 95%
100mg
$104.00 2024-04-21
eNovation Chemicals LLC
Y1258106-1g
4-(4-Ethynylphenyl)pyridine
83420-57-9 98%
1g
$195 2025-02-28
eNovation Chemicals LLC
Y1258106-250mg
4-(4-Ethynylphenyl)pyridine
83420-57-9 98%
250mg
$135 2025-02-28
eNovation Chemicals LLC
Y1258106-1g
4-(4-Ethynylphenyl)pyridine
83420-57-9 98%
1g
$195 2024-06-05
Matrix Scientific
216682-1g
4-(4-Ethynylphenyl)pyridine, 95%
83420-57-9 95%
1g
$1320.00 2023-09-06
Matrix Scientific
216682-2.500g
4-(4-Ethynylphenyl)pyridine, 95%
83420-57-9 95%
2.500g
$2228.00 2023-09-06

4-(4-Ethynylphenyl)pyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 -
2.1 Reagents: Potassium carbonate
Referenz
Tertiary Amines Acting as Alkyl Radical Equivalents Enabled by a P/N Heteroleptic Cu(I) Photosensitizer
Zheng, Limeng; et al, Organic Letters, 2020, 22(22), 8888-8893

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  1 h, rt; 12 h, 60 °C
2.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 3 h, rt
Referenz
Cavitand-Based Pd-Pyridyl Coordination Capsules: Guest-Induced Homo- or Heterocapsule Selection and Applications of Homocapsules to the Protection of a Photosensitive Guest and Chiral Capsule Formation
Nakamura, Munechika; et al, Chemistry - An Asian Journal, 2020, 15(14), 2218-2230

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Solvents: Dimethylformamide ;  15 min, rt
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ;  overnight, 100 °C; 100 °C → rt
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ;  15 min, rt
2.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ;  overnight, 50 °C
3.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Dichloromethane ,  Water ;  3 h, rt
Referenz
Self-Assembling Molecular Capsules Based on α,γ-Cyclic Peptides
Ozores, Haxel Lionel; et al, Journal of the American Chemical Society, 2017, 139(2), 776-784

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium ethylxanthate ,  Ammonium iodide Solvents: Dimethyl sulfoxide ;  8 h, 130 °C
Referenz
Aromatization of cyclic hydrocarbons via thioether elimination reaction
Liu, Yang; et al, Chemical Communications (Cambridge, 2023, 59(75), 11232-11235

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 3 h, rt
Referenz
Cavitand-Based Pd-Pyridyl Coordination Capsules: Guest-Induced Homo- or Heterocapsule Selection and Applications of Homocapsules to the Protection of a Photosensitive Guest and Chiral Capsule Formation
Nakamura, Munechika; et al, Chemistry - An Asian Journal, 2020, 15(14), 2218-2230

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  15 h, 60 °C
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  8 h, 60 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, 25 °C
Referenz
The effect of phenyl ring on the physical properties of liquid crystals containing 4-pyridyl terminal group
Chen, Ran; et al, Liquid Crystals, 2018, 45(12), 1825-1833

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  24 h, rt
Referenz
Synthesis and structure-activity relationship of histone deacetylase (HDAC) inhibitors with triazole-linked cap group
Chen, Po C.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(9), 4839-4853

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  15 h, 60 °C
2.1 Reagents: Triethylamine ,  Triphenylphosphine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt; 8 h, 60 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referenz
Investigation of 4-pyridyl liquid crystals on the photovoltaic performance and stability of dye sensitized solar cells by the co-sensitization
Chen, Ran; et al, Dyes and Pigments, 2018, 159, 527-532

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, 25 °C
Referenz
The effect of phenyl ring on the physical properties of liquid crystals containing 4-pyridyl terminal group
Chen, Ran; et al, Liquid Crystals, 2018, 45(12), 1825-1833

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  24 h, rt
Referenz
Direct diazo-transfer reaction on β-lactam: Synthesis and preliminary biological activities of 6-triazolylpenicillanic acids
Chen, Po C.; et al, Bioorganic & Medicinal Chemistry, 2007, 15(23), 7288-7300

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  8 h, 60 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, 25 °C
Referenz
The effect of phenyl ring on the physical properties of liquid crystals containing 4-pyridyl terminal group
Chen, Ran; et al, Liquid Crystals, 2018, 45(12), 1825-1833

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referenz
Investigation of 4-pyridyl liquid crystals on the photovoltaic performance and stability of dye sensitized solar cells by the co-sensitization
Chen, Ran; et al, Dyes and Pigments, 2018, 159, 527-532

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Triphenylphosphine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt; 8 h, 60 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referenz
Investigation of 4-pyridyl liquid crystals on the photovoltaic performance and stability of dye sensitized solar cells by the co-sensitization
Chen, Ran; et al, Dyes and Pigments, 2018, 159, 527-532

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
P/N Heteroleptic Cu(I)-Photosensitizer-Catalyzed Deoxygenative Radical Alkylation of Aromatic Alkynes with Alkyl Aldehydes Using Dipropylamine as a Traceless Linker Agent
Bao, Hanyang; et al, ACS Catalysis, 2020, 10(14), 7563-7572

4-(4-Ethynylphenyl)pyridine Raw materials

4-(4-Ethynylphenyl)pyridine Preparation Products

4-(4-Ethynylphenyl)pyridine Verwandte Literatur

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